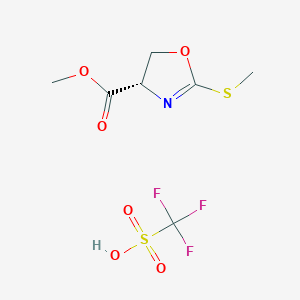
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydrooxazole ring, a methylthio group, and a trifluoromethanesulfonate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrooxazole Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites, thereby affecting their activity. The trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity through its electron-withdrawing properties.
相似化合物的比较
Similar Compounds
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: Lacks the trifluoromethanesulfonate group.
Ethyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(ethylthio)-4,5-dihydrooxazole-4-carboxylate: Contains an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the trifluoromethanesulfonate group in (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate trifluoromethanesulfonate makes it unique compared to similar compounds
属性
分子式 |
C7H10F3NO6S2 |
|---|---|
分子量 |
325.3 g/mol |
IUPAC 名称 |
methyl (4S)-2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H9NO3S.CHF3O3S/c1-9-5(8)4-3-10-6(7-4)11-2;2-1(3,4)8(5,6)7/h4H,3H2,1-2H3;(H,5,6,7)/t4-;/m0./s1 |
InChI 键 |
NEJHCIPAMVIUGR-WCCKRBBISA-N |
手性 SMILES |
COC(=O)[C@@H]1COC(=N1)SC.C(F)(F)(F)S(=O)(=O)O |
规范 SMILES |
COC(=O)C1COC(=N1)SC.C(F)(F)(F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


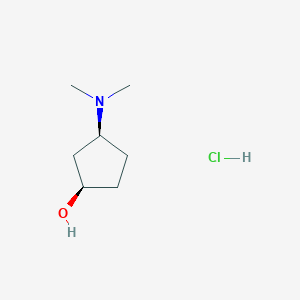
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
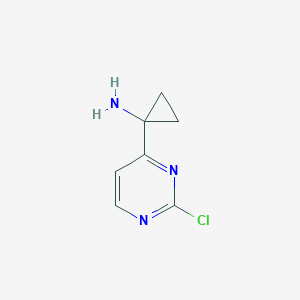
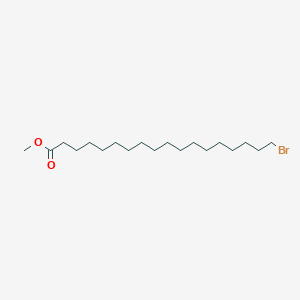

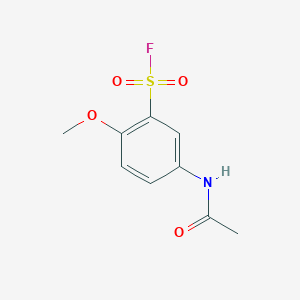
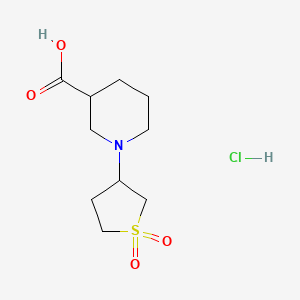
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
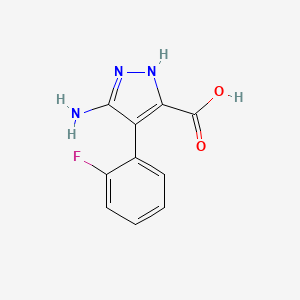


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)

